

# CEP-28122: A Technical Guide to Off-Target Effects and Kinase Profile

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## Compound of Interest

Compound Name: CEP-28122 mesylate  
hydrochloride

Cat. No.: B2580781

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## Abstract

CEP-28122 is a potent and selective, orally bioavailable inhibitor of Anaplastic Lymphoma Kinase (ALK) with significant anti-tumor activity in preclinical models of ALK-positive cancers.[1] [2] As with any kinase inhibitor, a thorough understanding of its selectivity and off-target effects is crucial for predicting its therapeutic window and potential side effects. This technical guide provides a comprehensive overview of the kinase inhibitory profile of CEP-28122, detailing its on-target potency and off-target interactions. It includes a summary of quantitative kinase inhibition data, detailed experimental protocols for key assays, and visual representations of relevant signaling pathways and experimental workflows.

## Kinase Profiling of CEP-28122

CEP-28122 was profiled against a panel of 259 protein kinases to determine its selectivity. The primary target, ALK, was inhibited with high potency. Off-target activity was observed against a limited number of other kinases, most notably members of the RSK family.

## On-Target Activity

CEP-28122 demonstrates potent inhibition of recombinant ALK with a half-maximal inhibitory concentration (IC50) in the low nanomolar range.

Kinase	IC50 (nM)
ALK	1.9 ± 0.5

Table 1: On-target inhibitory activity of CEP-28122 against recombinant ALK.

## Off-Target Kinase Selectivity

The selectivity of CEP-28122 was assessed at a concentration of 1  $\mu$ M against a broad panel of kinases. The following table summarizes the kinases that exhibited significant inhibition.

Kinase Family	Kinase	Inhibition at 1 $\mu$ M (%)	IC50 (nM)
RSK	RSK2	>90	7
RSK3	>90	19	
RSK4	>90	Not Reported	
Other	Flt4	Not Reported	46 ± 10

Table 2: Off-target kinase inhibitory activity of CEP-28122. A comprehensive screen of 259 kinases revealed that 15 kinases were inhibited by more than 90% at a 1  $\mu$ M concentration.

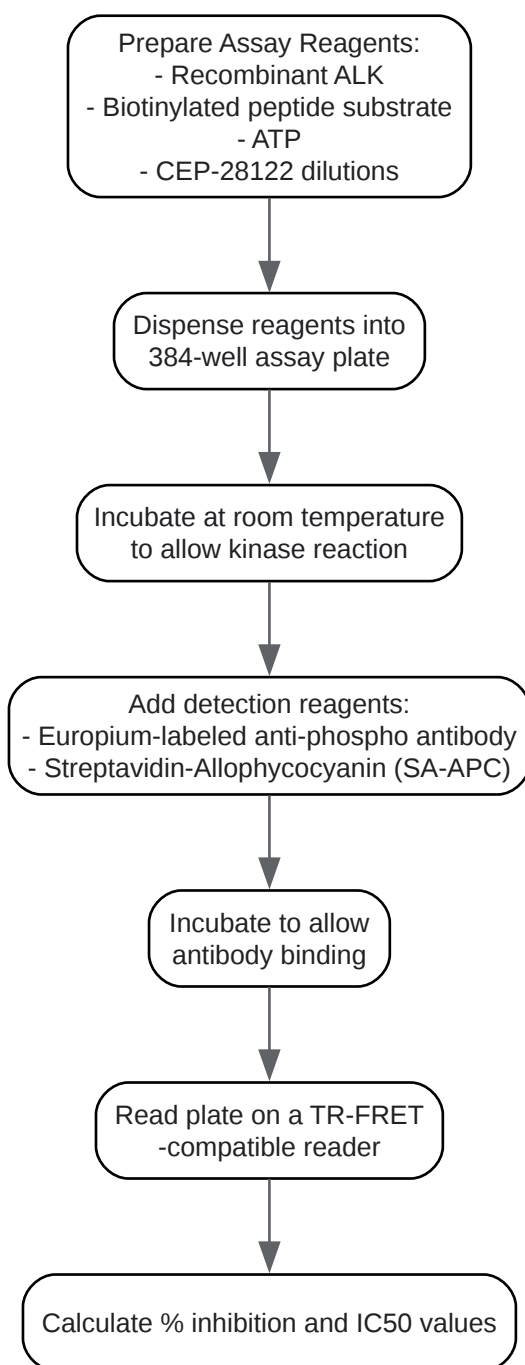
## Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of CEP-28122.

### Recombinant ALK Enzymatic Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TRF)

This assay quantifies the ability of CEP-28122 to inhibit the enzymatic activity of recombinant ALK.

Workflow:



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Caption: Workflow for the recombinant ALK TR-FRET assay.

Protocol:

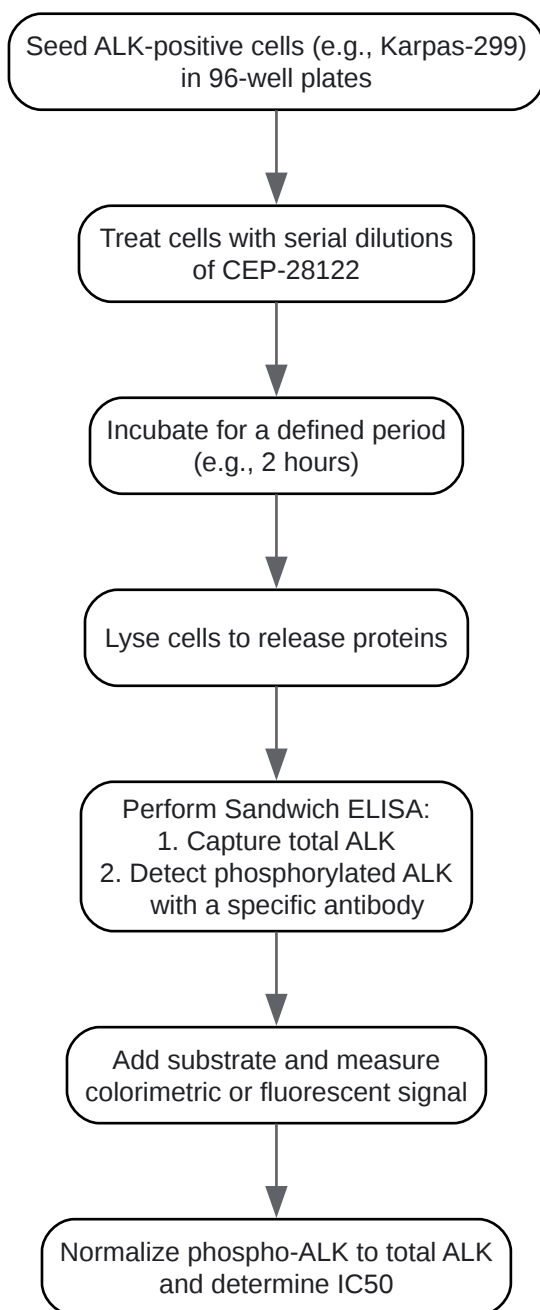
- **Reagent Preparation:** Prepare serial dilutions of CEP-28122 in assay buffer. Prepare a solution containing recombinant ALK enzyme, a biotinylated peptide substrate, and ATP.

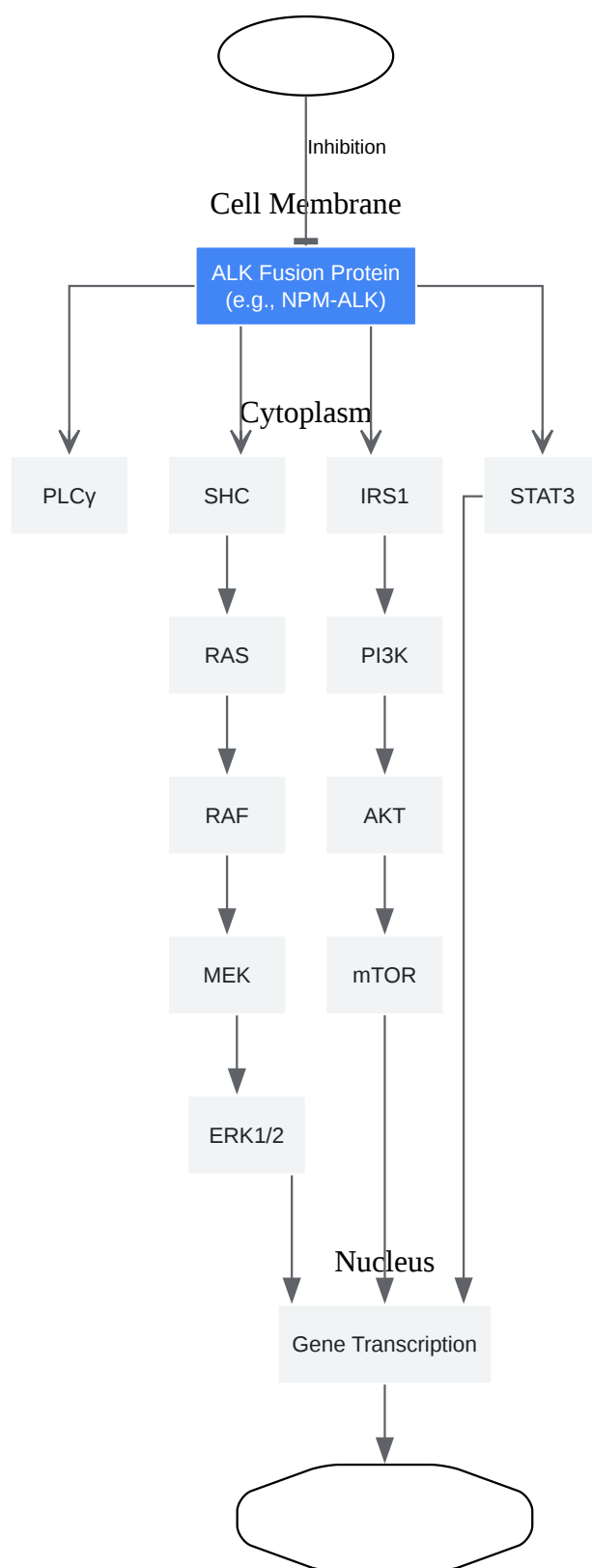
- **Assay Reaction:** In a 384-well plate, combine the CEP-28122 dilutions with the ALK enzyme/substrate/ATP mixture.
- **Incubation:** Incubate the plate at room temperature for the specified time to allow the kinase reaction to proceed.
- **Detection:** Stop the reaction by adding a detection mixture containing a Europium-labeled anti-phosphopeptide antibody and streptavidin-allophycocyanin (SA-APC).
- **Signal Measurement:** After a final incubation period, measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a suitable plate reader. The signal is proportional to the extent of substrate phosphorylation.
- **Data Analysis:** Calculate the percentage of inhibition for each CEP-28122 concentration relative to a DMSO control and determine the IC<sub>50</sub> value by fitting the data to a four-parameter logistic equation.

## Cellular ALK Phosphorylation Assay

This assay measures the ability of CEP-28122 to inhibit the autophosphorylation of ALK in a cellular context.

Workflow:





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## References

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- 2. [aacrjournals.org](https://aacrjournals.org) [[aacrjournals.org](https://aacrjournals.org)]
- To cite this document: BenchChem. [CEP-28122: A Technical Guide to Off-Target Effects and Kinase Profile]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2580781#cep-28122-off-target-effects-and-kinase-profiling>]

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